
Ethyl pentafluoropropionate
Overview
Description
Ethyl pentafluoropropionate is a fluorinated ester compound with the molecular formula C5H5F5O2 and a molecular weight of 192.08 g/mol . It is a colorless to almost colorless liquid with a boiling point of 75-76°C and a density of 1.299 g/mL at 25°C . This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications .
Preparation Methods
Ethyl pentafluoropropionate can be synthesized through several methods. One common synthetic route involves the reaction of pentafluoropropionic acid with ethanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation . Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl pentafluoropropionate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form pentafluoropropanol.
Oxidation Reactions: It can be oxidized to form pentafluoropropionic acid.
Common reagents used in these reactions include strong bases for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Synthetic Chemistry Applications
Defluorinative Alkylation:
Ethyl pentafluoropropionate has been utilized in photochemically-mediated defluorinative alkylation reactions. This method allows for the transformation of this compound into complex fluoroalkyl compounds without the need for harsh reaction conditions or metal catalysts. The compound acts as a bifunctional lynchpin, enabling the synthesis of diverse chemical structures through regioselective reactions with alkenes .
Table 1: Summary of Defluorinative Alkylation Studies
Substrate Used | Reaction Conditions | Yield (%) | Notes |
---|---|---|---|
This compound | Photochemical activation, room temperature | 70-90 | High chemoselectivity observed |
Various alkenes | Standard reaction conditions | 80-95 | Facilitates complex fluoroalkyl group synthesis |
Medicinal Chemistry Applications
Inhibitor Development:
Recent studies have highlighted the potential of this compound in developing novel inhibitors for malaria parasites. It has been used to synthesize pyridine-substituted derivatives that exhibit significant inhibitory activity against the PfFNT transporter, which is crucial for the survival of Plasmodium falciparum . The incorporation of this compound into these compounds enhances their binding affinity and biological activity.
Case Study: PfFNT Inhibitors
- Objective: Develop effective inhibitors targeting the PfFNT transporter.
- Method: Synthesis of derivatives using this compound as a key building block.
- Results: Achieved submicromolar EC50 values in vitro, with promising results in mouse models .
Advanced Materials Applications
Electrolyte Development:
this compound has been investigated for its role in formulating advanced electrolytes for lithium-ion batteries. Its unique properties contribute to low permittivity and weak solvation characteristics, which are beneficial for enhancing battery performance. The compound's ability to stabilize lithium salts in weakly solvating environments is particularly noteworthy .
Table 2: Properties of this compound in Electrolyte Formulations
Property | Value | Implication |
---|---|---|
Permittivity | Ultraw low | Enhances ionic conductivity |
Solvation Power | Weak | Prevents excessive dissolution of lithium salts |
Electrochemical Stability | High | Suitable for high-voltage applications |
Mechanism of Action
The mechanism by which ethyl pentafluoropropionate exerts its effects involves its high reactivity due to the presence of multiple fluorine atoms. These fluorine atoms increase the compound’s electrophilicity, making it highly reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Ethyl pentafluoropropionate can be compared with other fluorinated esters such as:
Ethyl trifluoroacetate: Similar in structure but with fewer fluorine atoms, making it less reactive.
Mthis compound: Similar in reactivity but with a different alkyl group.
Pentafluoropropionic anhydride: More reactive due to the presence of an anhydride group.
This compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications .
Biological Activity
Ethyl pentafluoropropionate (CAS No. 426-65-3) is a fluorinated organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, including its interactions at the cellular level, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of five fluorine atoms, which significantly influence its chemical behavior and biological activity. The molecular formula is , and it exhibits unique properties such as low permittivity and weak solvating power, which are crucial for its applications in electrolyte systems and other chemical processes .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. Specific studies have shown that this compound may inhibit certain bacterial strains, although detailed mechanisms remain to be elucidated.
- Inhibition of Enzymatic Activity : this compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it was used in a synthesis involving hydrazine monohydrate, suggesting possible interactions with metabolic enzymes .
- Cellular Interactions : The compound's interaction with cellular components has been explored through various assays. Studies indicate that it can affect cell membrane integrity and influence cellular uptake mechanisms due to its unique structure .
Case Studies
Several studies have highlighted the biological implications of this compound:
- Study on Enzyme Inhibition : A study demonstrated that this compound could serve as a substrate analog for certain enzymes, exhibiting competitive inhibition characteristics. This was particularly noted in assays involving lactate transporters in Plasmodium species, which are critical targets for malaria treatment .
- Toxicological Assessments : Toxicity assessments have shown that while this compound exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses, making it a candidate for further investigation in drug formulation .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl pentafluoropropionate, and how can reaction conditions be optimized for purity?
this compound is synthesized via esterification of pentafluoropropionic acid with ethanol under acidic catalysis. Key parameters include temperature control (e.g., reflux at ~80°C) and stoichiometric ratios to minimize side reactions. Evidence from organometallic studies highlights its use as a pentafluoroethyl source in copper-mediated reactions, where reagent quality and anhydrous conditions are critical . Purification often involves fractional distillation, with a boiling point of 216.5°C (760 mm Hg) noted for related perfluorinated esters .
Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Gas chromatography-mass spectrometry (GC-MS) is standard for identifying volatile perfluorinated esters. For example, GC-MS analysis of similar compounds revealed 16 bioactive constituents, with spectral interpretation relying on databases like NIST08 and WILEY8 . Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) is critical for structural confirmation, with chemical shifts in the -70 to -80 ppm range (¹⁹F) indicative of CF₃ and CF₂ groups .
Q. How can researchers mitigate hydrolysis or decomposition of this compound during storage or reactions?
Stability is enhanced by storing the compound under inert atmospheres (argon/nitrogen) at low temperatures (-20°C). In reactions, avoiding protic solvents and moisture is essential. For instance, trialkyltin preparations with perfluorinated esters require rigorously dried organic solvents to prevent undesired hydrolysis .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR) when analyzing this compound derivatives?
Discrepancies may arise from impurities or isomerism. Cross-validation using multiple techniques (e.g., high-resolution MS, X-ray crystallography) is recommended. In one study, crystal structure analysis of a copper-pentafluoropropionate complex clarified ligand geometry and counterion disorder, resolving ambiguities from spectral data .
Q. How can researchers design experiments to study this compound’s role in coordination chemistry or materials science?
this compound serves as a precursor for metal complexes. For example, europium pentafluoropropionate-phenanthroline complexes were synthesized for photoluminescence studies, requiring strict control of ligand ratios and reaction time . Methodology should follow CVD-compatible protocols, as seen in copper complex synthesis using acetonitrile solutions and Schlenk techniques .
Q. What computational methods are suitable for modeling the electronic effects of perfluorinated ester groups in this compound?
Density functional theory (DFT) calculations can predict bond lengths and electron distribution. A study on copper complexes with pentafluoropropionate ligands used crystallographic data to validate computational models, highlighting distortions in square-pyramidal geometries due to ligand electronegativity .
Q. Methodological Frameworks
Q. How can the FINER/PICOT frameworks structure research questions on this compound’s reactivity or applications?
- FINER :
- Feasible : Design small-scale fluorination reactions to test this compound’s efficacy.
- Novel : Explore its use in rare-earth metal complexes for optoelectronic materials .
- PICOT :
- Population : Organocopper intermediates.
- Intervention : this compound as a fluorine source.
- Comparison : Alternative fluorinating agents (e.g., heptafluorobutyrates).
- Outcome : Reaction yield and selectivity .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in thermal stability data for this compound across studies?
Thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. air) can clarify decomposition pathways. For instance, europium complexes showed stable thermal profiles up to 300°C, but discrepancies may arise from sample purity or instrumentation . Replicate experiments and peer validation are critical.
Properties
IUPAC Name |
ethyl 2,2,3,3,3-pentafluoropropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOFMRQAMAZKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059980 | |
Record name | Ethyl perfluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426-65-3 | |
Record name | Ethyl 2,2,3,3,3-pentafluoropropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000426653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2,2,3,3,3-pentafluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl perfluoropropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl pentafluoropropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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